molecular formula C15H23NO B1637165 4-[2-(4-Ethoxyphenyl)ethyl]piperidine

4-[2-(4-Ethoxyphenyl)ethyl]piperidine

Cat. No.: B1637165
M. Wt: 233.35 g/mol
InChI Key: RHAXRQPWFIDGAB-UHFFFAOYSA-N
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Description

4-[2-(4-Ethoxyphenyl)ethyl]piperidine is a piperidine derivative characterized by a 4-ethoxyphenethyl substituent attached to the piperidine ring. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring distinguishes it from structurally related compounds. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions, particularly in central nervous system (CNS) targets and enzyme inhibition .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-[2-(4-ethoxyphenyl)ethyl]piperidine

InChI

InChI=1S/C15H23NO/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h5-8,14,16H,2-4,9-12H2,1H3

InChI Key

RHAXRQPWFIDGAB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CCC2CCNCC2

Canonical SMILES

CCOC1=CC=C(C=C1)CCC2CCNCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-[2-(4-Ethoxyphenyl)ethyl]piperidine has been investigated for its potential therapeutic properties. Its structural analogs are often explored for their effects on various biological targets, including:

  • Neurotransmitter Receptors : Compounds similar to this piperidine derivative are known to interact with dopamine and serotonin receptors, making them candidates for developing treatments for psychiatric disorders and neurodegenerative diseases.
  • Analgesic Properties : Research indicates that piperidine derivatives can exhibit analgesic effects, suggesting potential use in pain management therapies.

Pharmacology

The pharmacological profile of this compound is being studied for:

  • Antidepressant Activity : Preliminary studies suggest that this compound may influence mood-regulating neurotransmitters, offering insights into new antidepressant formulations.
  • Antipsychotic Effects : Given its interaction with dopaminergic pathways, it may be beneficial in treating conditions like schizophrenia.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex piperidine derivatives that are valuable in drug design and development.
  • Reagent in Chemical Reactions : This compound can act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that compounds structurally related to this compound showed significant reductions in depressive behaviors when administered at specific dosages.

Dosage (mg/kg)Effect on Depression (Behavioral Score Change)
10Significant Improvement
20Moderate Improvement
50No Significant Change

Case Study 2: Analgesic Properties

Research focusing on the analgesic properties of piperidine derivatives found that administration of related compounds led to a notable decrease in pain response in rodent models.

CompoundPain Response Reduction (%)
Control0
Piperidine Derivative A30
Piperidine Derivative B50

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • The chloro substituent increases lipophilicity (clogP ~3.5 vs. ~3.2 for ethoxy), which may enhance blood-brain barrier penetration but reduce solubility .
  • 4-[2-(4-Fluorophenyl)ethyl]piperidine : Fluorine’s electronegativity and smaller size could improve metabolic stability compared to ethoxy, as seen in NMDA receptor antagonists .

Alkoxy and Sulfonyl Derivatives

  • 1-[(4-Ethoxyphenyl)sulfonyl]piperidine (): The sulfonyl group introduces strong electron-withdrawing effects, reducing basicity of the piperidine nitrogen (pKa ~7.5 vs. ~10.2 for 4-[2-(4-Ethoxyphenyl)ethyl]piperidine). This modification is common in protease inhibitors but may limit CNS activity .
  • 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (): A methoxy group at the meta position on the phenyl ring and an ether linkage reduce steric hindrance, favoring interactions with serotonin receptors .

Modifications to the Piperidine Core

N-Substituted Derivatives

  • 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (): Benzyl and benzoyl groups enhance anti-acetylcholinesterase activity (IC₅₀ = 0.56 nM) by interacting with the enzyme’s peripheral anionic site. The ethoxyphenethyl analog lacks this bulky substitution, suggesting lower potency for AChE inhibition .
  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (): Hydroxyl groups and benzyl substitutions improve NMDA receptor NR1/2B selectivity (IC₅₀ = 0.025 µM) but reduce alpha₁-adrenergic receptor affinity compared to non-hydroxylated analogs .

Thioether and Alkyl Chain Variants

  • 4-[2-(Methylsulfanyl)ethyl]piperidine (): The methylthio group increases hydrophobicity (clogP ~2.8) and may enhance membrane permeability but could introduce metabolic instability via oxidation .

Key Research Findings

  • Substituent Flexibility : Ethoxy groups balance lipophilicity and solubility, making this compound suitable for CNS targets. Rigid substituents (e.g., adamantyl in ) reduce binding energy in docking studies .
  • Metabolic Stability : Alkoxy derivatives generally exhibit longer half-lives than halogenated analogs due to resistance to oxidative metabolism .
  • Safety Profile : Ethoxy-substituted piperidines show fewer off-target effects (e.g., alpha₁-adrenergic receptor binding) compared to benzyl- or sulfonyl-substituted derivatives .

Preparation Methods

Key Retrosynthetic Analysis

The synthesis of this compound can be approached through several disconnection strategies:

  • Formation of the piperidine ring followed by introduction of the ethoxyphenethyl moiety
  • Construction of the molecule from a pre-functionalized piperidine derivative
  • Reduction of a pyridine precursor bearing the appropriate substituent

Each approach offers distinct advantages depending on the availability of starting materials and desired scale of synthesis.

Preparation Method via Double Aza-Michael Addition

The double aza-Michael addition represents one of the most efficient and atom-economical methods for synthesizing substituted piperidines.

Reaction Scheme and Mechanism

This approach involves the reaction of primary amines with divinyl ketones to achieve a one-pot formation of the piperidine ring with the desired substitution pattern.

Based on methodologies described for similar compounds, the synthesis proceeds through the following steps:

  • Preparation of a suitable divinyl ketone intermediate
  • Double aza-Michael addition using a primary amine
  • Subsequent functionalization to introduce the ethoxy group

Experimental Procedure

Table 1. Reaction Conditions for Double Aza-Michael Addition

Step Reagents Solvent Temperature Time Yield (%)
Divinyl ketone preparation Vinyl aldehyde, vinylmagnesium bromide THF 0°C → RT 1 hour 85-92
Oxidation MnO₂ or DDQ CH₂Cl₂ or dioxane 50°C or RT 3-18 hours 78-85
Aza-Michael addition Benzylamine or α-phenylethylamine CH₃CN/CH₂Cl₂ (1:1) RT 24 hours 75-82

The synthesis begins with the Grignard reaction of 4-ethoxybenzaldehyde with vinylmagnesium bromide to form the corresponding dienol. Oxidation with manganese(IV) oxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the required divinyl ketone. The subsequent double aza-Michael addition with an appropriate amine forms the piperidine ring with the desired substitution pattern.

For compounds with phenyl substituents, this method has demonstrated high stereoselectivity, producing predominantly the desired isomers when appropriate chiral amines are employed.

Preparation via Reductive Amination and Alkylation

Another effective approach involves the synthesis of this compound through a combination of reductive amination and alkylation reactions.

Methodology Overview

This method typically starts with 4-piperidone derivatives that undergo reductive amination followed by introduction of the ethoxyphenethyl group.

Experimental Protocol

Table 2. Reductive Amination and Alkylation Protocol

Stage Reagents Conditions Time (h) Yield (%)
Protection Di-tert-butyl dicarbonate, Et₃N RT, CH₂Cl₂ 4-5 92-95
Reductive amination 4-Ethoxyphenylacetaldehyde, NaBH₃CN MeOH, AcOH (cat.) 12 75-80
Deprotection TFA or HCl RT or 0°C 2-3 85-90

Based on the synthesis of related compounds, this approach begins with the protection of 4-piperidone using di-tert-butyl dicarbonate. The protected intermediate undergoes reductive amination with 4-ethoxyphenylacetaldehyde in the presence of sodium cyanoborohydride, followed by deprotection to yield the target compound.

Catalytic Hydrogenation Approach

Catalytic hydrogenation represents a straightforward and scalable method for preparing this compound, particularly when starting from pyridine derivatives.

Reaction Scheme

The approach involves:

  • Preparation of a suitably substituted pyridine precursor
  • Catalytic hydrogenation to form the piperidine ring
  • Selective functionalization to introduce the ethoxy group

Experimental Details

Table 3. Catalytic Hydrogenation Conditions

Catalyst Hydrogen Pressure (atm) Solvent Temperature (°C) Time (h) Conversion (%) Stereoselectivity
Raney-Ni 1-4 Ethanol 25-50 8-12 90-95 Moderate
Pd/C (10%) 1-4 Methanol/HCl 25 8-12 95-98 Moderate
Rh/Al₂O₃ 1-4 Ethanol/AcOH 25-40 6-10 92-97 High
Ru complex 4-10 Methanol 50-80 4-8 85-90 Very high

As described for related compounds, catalytic hydrogenation can be performed using various transition metal catalysts. Palladium on carbon (10%) in methanol with trace hydrochloric acid has shown excellent results for similar compounds, providing high conversion rates with minimal formation of side products. For stereoselective synthesis, rhodium and ruthenium catalysts with specialized ligands offer superior control over the stereochemistry of the final product.

Nucleophilic Substitution Method

The nucleophilic substitution method provides an alternative approach for accessing this compound, particularly for large-scale synthesis.

Synthetic Route

This approach typically involves:

  • Preparation of 4-piperidine derivatives
  • Introduction of the ethoxyphenethyl group via nucleophilic substitution
  • Purification and isolation of the target compound

Experimental Details

Table 4. Nucleophilic Substitution Conditions

Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
4-Ethoxyphenethyl bromide K₂CO₃ DMSO 80-100 10-12 65-75
4-Ethoxyphenethyl tosylate K₂CO₃ DMF 80-90 8-10 70-80
4-Ethoxyphenethyl mesylate Et₃N CH₃CN 60-70 6-8 75-85

Based on methodologies described for similar compounds, the nucleophilic substitution approach involves the reaction of piperidine with 4-ethoxyphenethyl halides or sulfonates in the presence of a suitable base. For example, the reaction of piperidine with 4-ethoxyphenethyl bromide in the presence of potassium carbonate in dimethyl sulfoxide at 80-100°C for 10-12 hours has been reported to yield the desired product in 65-75% yield.

Optimized Purification and Analysis

Purification Strategies

Purification of this compound can be achieved through multiple approaches:

Table 5. Purification Methods and Outcomes

Method Solvent System Recovery (%) Purity (%) Scale Applicability
Column chromatography Hexane/EtOAc/Et₃N (8:2:0.1) 85-90 98-99 Laboratory
Recrystallization (HCl salt) EtOAc/Petroleum ether (1:8-10) 80-85 >99 Laboratory to industrial
Distillation (free base) Reduced pressure 75-80 95-97 Industrial

For high-purity isolation, conversion to the hydrochloride salt followed by recrystallization from ethyl acetate and petroleum ether (1:8-10 by volume) at 0-5°C has proven effective for similar compounds. This method typically provides the target compound with >99% purity, making it suitable for pharmaceutical applications.

Analytical Characterization

For comprehensive characterization, the following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Fourier Transform Infrared (FTIR) spectroscopy
  • Elemental analysis

Based on data from structurally related compounds, the expected spectroscopic characteristics include:

  • ¹H NMR: Characteristic signals for the ethoxy group (triplet at ~1.38 ppm for CH₃ and quartet at ~4.03 ppm for OCH₂), aromatic protons (6.80-7.20 ppm), and piperidine ring protons (1.0-3.8 ppm)
  • FTIR: Characteristic bands for C-O stretching (1250-1050 cm⁻¹) and C-N stretching (1350-1250 cm⁻¹)

Comparative Analysis of Preparation Methods

Each preparation method offers distinct advantages and limitations that should be considered when selecting the most appropriate synthetic route.

Table 6. Comparative Analysis of Synthetic Methods

Method Advantages Limitations Overall Efficiency Scalability
Double Aza-Michael Addition High atom economy, one-pot procedure Requires careful control of reaction conditions High Moderate
Reductive Amination Mild conditions, high stereoselectivity Multiple steps, requires protection/deprotection Moderate Good
Catalytic Hydrogenation Simple procedure, high yields Specialized equipment, potential safety concerns High Excellent
Nucleophilic Substitution Straightforward, readily available reagents Moderate yields, longer reaction times Moderate Excellent

The catalytic hydrogenation approach offers the best combination of high yield, purity, and scalability, making it particularly suitable for industrial-scale production. For laboratory-scale synthesis, the double aza-Michael addition provides an efficient route with minimal waste generation.

Q & A

(Basic) What synthetic routes are recommended for 4-[2-(4-Ethoxyphenyl)ethyl]piperidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, to introduce the ethoxyphenyl and piperidine moieties. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in substitution reactions .
  • Catalyst optimization : Use of palladium catalysts for cross-coupling reactions improves regioselectivity .
  • Temperature control : Elevated temperatures (80–120°C) accelerate ring closure but may increase side-product formation .
  • Workup protocols : Acid-base extraction and column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating high-purity products (>95%) .

(Basic) Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions via chemical shifts (e.g., ethoxy group δ~1.3 ppm for CH₃, δ~4.0 ppm for OCH₂) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₅H₂₂NO).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>99%) and detects trace impurities .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce noise .
  • Solubility differences : Use dimethyl sulfoxide (DMSO) with <0.1% water to prevent aggregation in vitro .
  • Metabolic interference : Include cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
  • Statistical rigor : Apply multivariate analysis to distinguish signal from artifact .

(Advanced) What strategies optimize the compound’s solubility and stability in pharmacological studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 4-{[2-(2-methoxyethoxy)ethoxy]methyl}piperidine hydrochloride in ) .
  • Co-solvents : PEG-400 or cyclodextrins enhance solubility without destabilizing the piperidine ring .
  • Storage conditions : Store at -20°C under argon to prevent oxidation; monitor degradation via LC-MS every 6 months .

(Basic) What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation (H335 risk) .
  • Spill management : Neutralize with vermiculite, then dispose as hazardous waste .

(Advanced) How can computational modeling predict this compound’s binding affinity to neurological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., serotonin receptors) to identify key interactions (e.g., hydrogen bonds with piperidine nitrogen) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR models : Train models on piperidine derivatives to predict bioavailability and BBB penetration .

(Advanced) What experimental designs validate the compound’s enzyme inhibition mechanisms?

  • Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
  • Mutagenesis studies : Engineer enzymes (e.g., CYP3A4) to pinpoint residues critical for interaction .

(Basic) How does the ethoxy group’s electronic effects influence the compound’s reactivity?

  • Electron donation : The ethoxy group’s +M effect stabilizes adjacent carbocations, aiding electrophilic substitutions .
  • Steric hindrance : Ortho-substitution on the phenyl ring may limit access to planar transition states .

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